2-Phenyl-2,3-dihydro-1H-inden-1-one
Overview
Description
2-Phenyl-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C15H12O and its molecular weight is 208.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 255087. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metal-to-Ligand Charge Transfer in Coordination Compounds
Metal-to-ligand charge transfer (MLCT) excited states are crucial for the understanding of photochemical and photophysical behaviors in coordination compounds. Studies on cuprous bis-phenanthroline compounds, which possess MLCT excited states, provide insight into the stabilization of these states and their potential applications in photovoltaic cells and light-emitting devices (Scaltrito et al., 2000).
Chemistry and Properties of Pyridine and Phenanthroline Derivatives
The chemistry and properties of compounds containing pyridine and phenanthroline derivatives have been extensively reviewed, offering a comprehensive understanding of their preparation, structures, and applications. These compounds have shown a variety of uses, including in coordination chemistry and as ligands, highlighting their versatility and potential in materials science (Boča et al., 2011).
Anticancer Potential of Cinnamic Acid Derivatives
Research into cinnamic acid and its derivatives, including phenolic analogs, has demonstrated their potential in anticancer therapies. These compounds' chemical reactivity enables them to be modified into various derivatives with enhanced antitumor efficacy, underscoring their importance in medicinal chemistry (De et al., 2011).
Synthetic Applications of Phenylthiocyanatoethanone
The chemical reactivity and synthetic applications of 1-phenyl-2-thiocyanatoethanone in heterocyclic synthesis have been reviewed, illustrating its role as an intermediate in the production of novel heterocyclic systems. This highlights the compound's significance in synthetic organic chemistry and its potential for generating pharmacologically active molecules (Gouda, 2013).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets .
Mode of Action
It’s known that the compound can undergo various chemical reactions, such as [5+2−2] decarbonylative cycloaddition . This suggests that it may interact with its targets through covalent bonding or other chemical interactions.
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight of 1321592 suggests that it may have favorable absorption and distribution characteristics.
Result of Action
Compounds with similar structures have been found to exert potent antibacterial action with broad-spectrum antibacterial activity . Some compounds were also found to have potent antifungal properties .
Action Environment
It’s known that the compound is susceptible to degradation under certain conditions .
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 2-Phenyl-2,3-dihydro-1H-inden-1-one, have been found to bind with high affinity to multiple receptors, making them useful in developing new derivatives
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, signaling pathways, gene expression, and cellular metabolism.
Properties
IUPAC Name |
2-phenyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLCRYNZYRSURW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312469 | |
Record name | 2-Phenyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16619-12-8 | |
Record name | 16619-12-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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